Pomalidomide-15N,13C5: A Technical Guide for Researchers
Pomalidomide-15N,13C5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Pomalidomide-15N,13C5 in scientific research. Pomalidomide-15N,13C5 is a stable isotope-labeled version of Pomalidomide, a third-generation immunomodulatory drug.[1] The incorporation of stable isotopes, such as ¹⁵N and ¹³C, makes it an ideal internal standard for quantitative bioanalytical methods, particularly in pharmacokinetic and metabolism studies.[2][3]
Core Application in Bioanalysis
The primary application of Pomalidomide-15N,13C5 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[4][5] Its utility stems from its chemical identity and similar physicochemical properties to the unlabeled Pomalidomide, ensuring it behaves similarly during sample preparation and analysis. However, its increased mass allows for distinct detection by the mass spectrometer, enabling accurate quantification of the parent drug in complex biological matrices like plasma and tissue.[3]
Quantitative Data from Bioanalytical Methods
The following table summarizes key quantitative parameters from various validated LC-MS/MS methods for the determination of Pomalidomide, where a stable isotope-labeled internal standard is employed.
| Parameter | Value | Matrix | Method Highlights | Reference |
| Linearity Range | 9.998 to 1009.650 ng/mL | Human Plasma | LLE with ethyl acetate, Xterra RP18 column | [6] |
| 0.1 to 400 ng/mL | Human Plasma | Protein precipitation, 25 µL sample volume | [7] | |
| 1.00 to 500.00 ng/mL | Human Plasma | Methanol protein precipitation | [1] | |
| 0.47 to 400 ng/mL | Rat Plasma | LLE with dichloromethane, Acquity BEH C18 column | [8] | |
| Lower Limit of Quantitation (LLOQ) | ≤0.25 ng/mL | Human Plasma | LLE, reversed-phase HPLC | [4][5] |
| 0.1 ng/mL | Human Plasma | Protein precipitation | [7] | |
| 0.082 ng/mL (0.3nM) | Mouse Plasma | Acetonitrile protein precipitation | [9] | |
| Extraction Recovery | 53.86% | Human Plasma | LLE with ethyl acetate | [6] |
| Intra- and Inter-batch Precision (%CV) | ≤15% | Human Plasma | LLE with ethyl acetate | [6] |
| <10% | Human Plasma | Protein precipitation | [7] | |
| ≤11.1% | Rat Plasma | LLE with dichloromethane | [8] |
Experimental Protocols
Below is a representative experimental protocol for the quantification of Pomalidomide in human plasma using Pomalidomide-15N,13C5 as an internal standard, based on common methodologies described in the literature.
Sample Preparation: Liquid-Liquid Extraction (LLE)
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To a 200 µL aliquot of human plasma, add 20 µL of Pomalidomide-15N,13C5 internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Vortex the sample for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tertiary butyl ether or a mixture of ethyl acetate and n-hexane).
-
Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., Acquity BEH™ C18, 50mm × 2.1mm, 1.7µm) is commonly used.[8]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water or 10mM ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).[6][8]
-
Flow Rate: Typically in the range of 0.2 to 0.5 mL/min.[6][8]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode.[8][10]
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor to product ion transitions for both Pomalidomide and Pomalidomide-15N,13C5.
-
Pomalidomide: Common transitions include m/z 274.1 → 163.1 or m/z 272.01 → 160.89.[8]
-
Pomalidomide-15N,13C5: The precursor and product ions will be shifted according to the number and type of isotopes. For Pomalidomide-15N,13C5, the mass would be expected to increase by 6 Da.
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Visualizing Workflows and Mechanisms
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for Pomalidomide quantification in plasma.
Pomalidomide's Mechanism of Action: Signaling Pathway
Pomalidomide exerts its therapeutic effects through a multi-faceted mechanism of action. A key aspect is its function as a "molecular glue" that binds to the E3 ubiquitin ligase complex containing Cereblon (CRBN).[1] This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors results in both direct anti-myeloma effects and immunomodulatory activity.
Caption: Pomalidomide's core mechanism of action.
References
- 1. Development and Validation of Pomalidomide Determination in Human Plasma by HPLC-MS/MS Method | Komarov | Drug development & registration [pharmjournal.ru]
- 2. metsol.com [metsol.com]
- 3. Benefits of Stable Isotope Labelling in Biochemistry Research [diagnosticsworldnews.com]
- 4. Population Pharmacokinetics of Pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetics of pomalidomide in patients with relapsed or refractory multiple myeloma with various degrees of impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. sciex.com [sciex.com]
- 8. A validated UPLC-MS/MS assay using negative ionization mode for high-throughput determination of pomalidomide in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitive Liquid Chromatography/mass Spectrometry Methods for Quantification of Pomalidomide in Mouse Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
